4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline
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Overview
Description
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and an aniline group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The starting material, 5-nitro-1H-pyrrolo[2,3-b]pyridine, can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde under acidic conditions.
Introduction of the Aniline Group: The nitro group at the 5-position can be reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in cell proliferation and apoptosis studies to understand its effects on cancer cell lines.
Chemical Biology: It serves as a probe to study the mechanisms of action of kinase inhibitors and their interactions with cellular targets.
Mechanism of Action
The mechanism of action of 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline involves the inhibition of kinase activity, particularly FGFRs. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline: Similar structure but with an amino group instead of a nitro group.
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H10N4O2 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H10N4O2/c14-10-3-1-8(2-4-10)12-6-9-5-11(17(18)19)7-15-13(9)16-12/h1-7H,14H2,(H,15,16) |
InChI Key |
BUKZMNZQCWEXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CN=C3N2)[N+](=O)[O-])N |
Origin of Product |
United States |
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